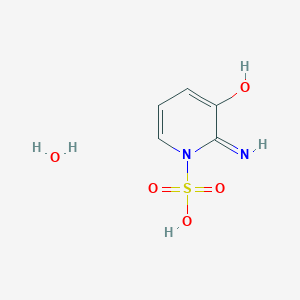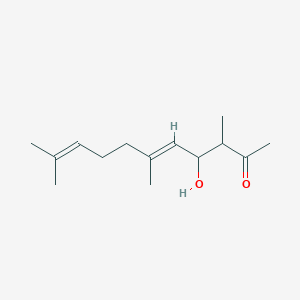![molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-氯苯甲酰)苯氧基]-2-甲基-N-(1-甲基乙基)-丙酰胺 CAS No. 1316847-19-4](/img/no-structure.png)
2-[4-(4-氯苯甲酰)苯氧基]-2-甲基-N-(1-甲基乙基)-丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide” belongs to a class of organic compounds known for their complex molecular structures and a wide range of chemical and physical properties. These compounds are often synthesized through multi-step chemical reactions, involving various reagents and catalysts, to achieve the desired molecular architecture and functionalities.
Synthesis Analysis
Synthetic pathways for similar compounds involve stepwise reactions starting from basic aromatic substrates or intermediates. For instance, the synthesis of related arylurea-sulfonyl phenoxy propanates showcases a combination of amination, formylation, and aminolysis reactions, starting from chlorosulfonyl phenoxy propanate precursors (Hu Fang-zhong, 2006). These methods highlight the complexity and specificity required in synthesizing compounds within this chemical domain.
Molecular Structure Analysis
The molecular structure and spectroscopic data of similar compounds can be obtained using quantum chemical calculations and spectroscopic techniques. For instance, DFT (B3LYP) calculations with specific basis sets have been used to optimize the geometry, record vibrational spectra, and assign fundamental vibrations based on the potential energy distribution of the vibrational modes (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020). These studies provide insights into bond lengths, bond angles, and other structural parameters critical for understanding the compound's properties.
Chemical Reactions and Properties
Chemical properties of these compounds, such as reactivity and interaction with other molecules, can be inferred from studies on similar chemical structures. For example, palladium-catalyzed reactions involving multiple arylation via successive C-C and C-H bond cleavages have been demonstrated, highlighting the potential for complex transformations and modifications of the compound's chemical structure (H. Wakui, Satoshi Kawasaki, T. Satoh, M. Miura, M. Nomura, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. The crystalline structure, in particular, provides insights into the compound's stability and interactions at the molecular level. Studies have determined crystal structures of related compounds, revealing conformational features and intermolecular interactions that contribute to their physical properties (Graham Smith, C. Kennard, Allan H. White, B. Skelton, 1981).
科学研究应用
药代动力学和代谢
对相关化合物的研究表明其药代动力学特性和广泛代谢,表明在开发治疗剂用于良性增生等疾病方面具有潜在应用。对类似的丙酰胺化合物S-1的研究突出了其低清除率、适度的分布容积和广泛代谢,将其作为进一步临床前开发的候选药物(Wu et al., 2006)。
光化学性质
另一个研究方面关注相关化合物如氟他胺的光化学性质,根据溶剂的不同发生不同的光反应,表明研究类似丙酰胺衍生物的稳定性和降解途径的潜力(Watanabe et al., 2015)。
合成和除草活性
报道了新型取代芳基脲磺酰基苯氧基丙酸酯的合成和评价,包括具有类似结构的化合物,显示出除草活性。这表明在农业中开发新的除草剂的应用(Hu Fang-zhong, 2006)。
降解产物鉴定
对与2-[4-(4-氯苯甲酰)苯氧基]-2-甲基-N-(1-甲基乙基)-丙酰胺结构相关的芬布拉特降解的研究导致了降解产物的鉴定,这可以为类似化合物的稳定性研究和分析方法学提供信息(Mulgund et al., 2014)。
抗菌和细胞毒活性
对新型2-(6-甲氧基-2-萘基)丙酰胺衍生物的合成和表征显示出显著的抗菌和抗真菌活性,表明从类似化合物中开发抗菌剂的潜力(Helal et al., 2013)。
前列腺癌的分子成像
关于碳-11标记的丙酰胺衍生物作为选择性雄激素受体调节剂(SARM)放射配体的研究表明它们在前列腺癌成像中的应用,突出了结构类似化合物在诊断放射学中的相关性(Gao et al., 2011)。
安全和危害
属性
CAS 编号 |
1316847-19-4 |
|---|---|
产品名称 |
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide |
分子式 |
C₂₀H₂₂ClNO₃ |
分子量 |
359.85 |
同义词 |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



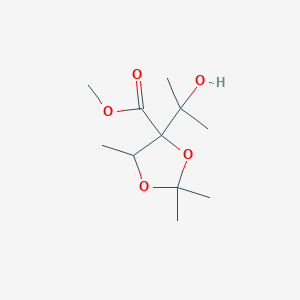
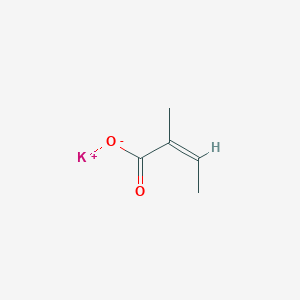
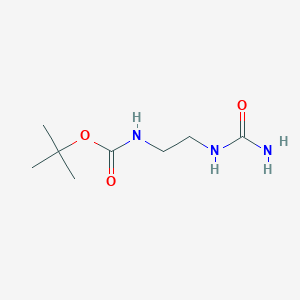
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
